1-(4-Bromophenyl)pent-4-en-1-one
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Overview
Description
1-(4-Bromophenyl)pent-4-en-1-one is an organic compound with the molecular formula C11H11BrO. It is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a pent-4-en-1-one moiety. This compound is often used as a building block in organic synthesis and has various applications in scientific research and industry .
Preparation Methods
The synthesis of 1-(4-Bromophenyl)pent-4-en-1-one can be achieved through several routes:
Using Allylmagnesium Bromide: This method involves the reaction of allylmagnesium bromide with para-bromophenacyl bromide in the presence of 2,2’-azobis(isobutyronitrile) in benzene.
Oxalyl Dichloride Method: Another approach uses oxalyl dichloride, dimethyl sulfoxide, and triethylamine in dichloromethane at low temperatures.
Manganese (IV) Oxide Method: This method involves the oxidation of the corresponding alcohol using manganese (IV) oxide in dichloromethane.
Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(4-Bromophenyl)pent-4-en-1-one undergoes various chemical reactions:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(4-Bromophenyl)pent-4-en-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)pent-4-en-1-one involves its interaction with specific molecular targets. The bromine atom and the ketone group play crucial roles in its reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
1-(4-Bromophenyl)pent-4-en-1-one can be compared with similar compounds such as:
1-(4-Bromophenyl)pent-4-en-1-ol: This compound has a hydroxyl group instead of a ketone group, which affects its reactivity and applications.
1-(4-Bromophenyl)butan-1-one: This compound has a shorter carbon chain, which influences its physical and chemical properties.
Properties
IUPAC Name |
1-(4-bromophenyl)pent-4-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO/c1-2-3-4-11(13)9-5-7-10(12)8-6-9/h2,5-8H,1,3-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRCKLFJMCKAXJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)C1=CC=C(C=C1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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